12-Methyldotriacontane
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Overview
Description
12-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C33H68 . It is a methyl-branched alkane, specifically a dotriacontane with a methyl group attached to the 12th carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyldotriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a dotriacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete substitution of the hydrogen atom with a methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas chromatography to isolate and purify the compound from complex mixtures. The large-scale synthesis often requires stringent control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 12-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can be induced using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturation present in the precursor molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
12-Methyldotriacontane has several applications in scientific research, particularly in the fields of:
Chemistry: Used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 12-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier on surfaces, preventing desiccation and microbial penetration. In biological systems, it is involved in chemical communication, where its presence and concentration on the cuticle of insects can signal kinship and social status .
Comparison with Similar Compounds
- 10-Methyldotriacontane
- 13-Methyldotriacontane
- 2-Methyldotriacontane
- Dotriacontane
Comparison: While all these compounds share the same base structure of dotriacontane, the position of the methyl group differentiates them. 12-Methyldotriacontane is unique due to its specific methylation at the 12th carbon, which can influence its physical properties and biological functions. For instance, the position of the methyl group can affect the melting point, solubility, and interaction with biological membranes .
Properties
CAS No. |
58349-83-0 |
---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
12-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-24-26-28-30-32-33(3)31-29-27-25-23-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
InChI Key |
BWDVOGIYXQHKGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origin of Product |
United States |
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